N1-(2-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
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Overview
Description
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Synthesis Analysis
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This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, and its 3D structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including any products formed and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Antimicrobial Applications
- Synthesis and Characterization of Quinazolines as Antimicrobial Agents : New quinazoline derivatives, including compounds related to N1-(2-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, have been synthesized and shown to exhibit antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger (Desai, Shihora, & Moradia, 2007).
Anticancer Research
- Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Anticancer Agents : Compounds with a structure similar to N1-(2-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide have been synthesized and evaluated for their antitumor activities against various human cancer cell lines. Some of these compounds exhibited significant antitumor activities, comparable to that of the control drug 5-fluorouracil (Fang et al., 2016).
Neuroprotective and Cognition-Enhancing Properties
- Anti-Ischemic and Cognition-Enhancing Effects of NNC-711 : NNC-711, a gamma-aminobutyric acid (GABA) reuptake inhibitor with a similar structure to N1-(2-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, demonstrated cognition-enhancing and neuroprotective potency, including protection against ischemia-induced neuronal death and improvement in spatial learning tasks in animal models (O'Connell et al., 2001).
Anti-Inflammatory Applications
- Anti-Inflammatory Properties of Peripheral Benzodiazepine Receptor Ligands : A study on compounds structurally related to N1-(2-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide showed significant anti-inflammatory effects in mice. These compounds inhibited oedema formation in mice, demonstrating their potential as anti-inflammatory agents (Torres et al., 1999).
Safety And Hazards
This would involve a discussion of any safety precautions that need to be taken when handling the compound, as well as any potential health hazards associated with exposure to the compound.
Future Directions
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properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-24-12-4-5-15-13-14(8-9-18(15)24)10-11-22-19(25)20(26)23-17-7-3-2-6-16(17)21/h2-3,6-9,13H,4-5,10-12H2,1H3,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEJXTFWVMAAQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide |
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